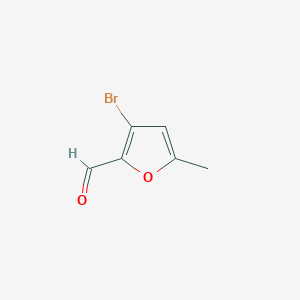

3-Bromo-5-methylfuran-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

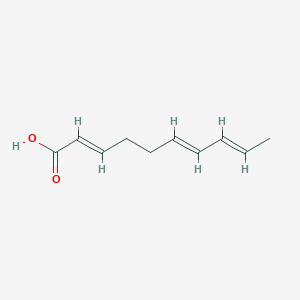

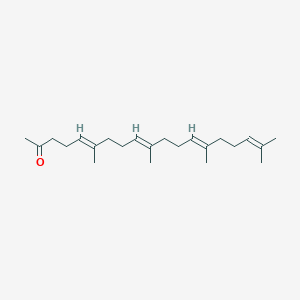

Introduction 3-Bromo-5-methylfuran-2-carbaldehyde is an organic compound belonging to the class of compounds known as furan derivatives. These compounds contain a furan ring, which is a five-membered aromatic ring with one oxygen atom. The specific chemical under discussion is characterized by a bromine atom and a methyl group attached to a furan ring, making it an interesting subject for chemical and physical analysis due to its unique properties and reactivity.

Synthesis Analysis The synthesis of furan derivatives like 3-Bromo-5-methylfuran-2-carbaldehyde typically involves condensation reactions and other organic synthesis techniques. For instance, photochemical synthesis methods have been used to prepare 3- and 5-aryl-2-furyl derivatives from similar compounds through irradiation in aromatic solutions, showcasing an efficient procedure for synthesizing furan derivatives (Antonioletti et al., 1985).

Molecular Structure Analysis The molecular structure of furan derivatives, including 3-Bromo-5-methylfuran-2-carbaldehyde, can be analyzed using various spectroscopic techniques and X-ray crystallography. These analyses provide detailed information on the spatial arrangement of atoms, intermolecular interactions, and electronic properties. Studies on related compounds have used Hirshfeld surface analysis and DFT calculations to understand the structural features and electronic spectra, which can be applied similarly to our compound of interest (Barakat et al., 2017).

Chemical Reactions and Properties 3-Bromo-5-methylfuran-2-carbaldehyde participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, bromofuran compounds are precursors in photochemical syntheses, leading to various aryl-furyl derivatives, which indicates the potential reactivity of our compound under similar conditions (Antonioletti et al., 1985).

Physical Properties Analysis The physical properties of 3-Bromo-5-methylfuran-2-carbaldehyde, such as melting point, boiling point, and solubility, are influenced by its molecular structure. While specific data for this compound might not be readily available, related furan derivatives exhibit distinct physical properties that can be studied to infer the characteristics of 3-Bromo-5-methylfuran-2-carbaldehyde.

Chemical Properties Analysis Chemical properties, including reactivity with other chemical species, stability under different conditions, and the ability to participate in chemical reactions, define the applications and utility of 3-Bromo-5-methylfuran-2-carbaldehyde. As seen in related studies, the presence of functional groups such as bromine and the aldehyde group play a significant role in its chemical behavior, influencing electrophilic addition reactions, polymerization, and other chemical transformations (Kossmehl et al., 1994).

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives for Green Chemistry

One application involves the synthesis of derivatives such as 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) using 5-methylfuran-2-carbaldehyde. This process utilizes ultrasound and microwave irradiation to achieve clean and efficient synthesis under mild conditions. The synthesis showcases high atom-economy and excellent yields, emphasizing the compound's role in sustainable chemistry practices (Oliveira et al., 2014).

Role in Cross-Coupling Reactions

Another application can be seen in its utility in cross-coupling reactions. 3-Bromo-5-methylfuran-2-carbaldehyde has been used as a precursor in the synthesis of complex organic molecules. For instance, it reacts with 2-(2-furyl)pyrrole in solid metal oxides or salts to afford cross-coupling products, demonstrating its versatility in organic synthesis (Tomilin et al., 2018).

Exploration of Non-Linear Optical Properties

The compound's derivatives have also been explored for their non-linear optical properties and reactivity. The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions illustrates the compound's potential in material science. Density functional theory (DFT) investigations on these analogues help understand their structural characteristics and electronic properties (Rizwan et al., 2021).

Cyclization Reactions for Heterocyclic Compounds

It also serves as a key intermediate in cyclization reactions to produce heterocyclic compounds. For example, 3-bromopyridine-4-carbaldehyde, a related compound, undergoes cyclization with carboxylic acids under specific conditions to yield 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing the potential of such brominated compounds in synthesizing biologically relevant structures (Cho & Kim, 2008).

Development of Novel Synthetic Methodologies

Furthermore, the compound's derivatives have been used in the development of novel synthetic methodologies. A tandem catalytic process was reported for the synthesis of functionalized pyrrole-3-carbaldehydes from 5-bromo-1,2,3-triazine, showcasing innovative approaches to accessing multifunctionalized heterocyclic compounds (Wu et al., 2022).

Safety And Hazards

Specific safety and hazard information for 3-Bromo-5-methylfuran-2-carbaldehyde was not found in the search results. However, general safety precautions for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required5.

Zukünftige Richtungen

The future directions for the use of 3-Bromo-5-methylfuran-2-carbaldehyde are not specified in the search results. The compound’s utility would depend on the specific chemical reactions or processes in which it is used.

Please note that this information is based on the available search results and may not be comprehensive or completely accurate. Always refer to appropriate safety data sheets and consult with knowledgeable professionals for handling and usage guidelines.

Eigenschaften

IUPAC Name |

3-bromo-5-methylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTQAKDHMKGIIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methylfuran-2-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)